Cas no 207992-38-9 (N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide)

N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide structure
207992-38-9 structure
Product name:N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide
CAS No:207992-38-9
MF:C12H11ClN2O
Molecular Weight:234.68154168129
CID:4728397

N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide
    • インチ: 1S/C12H11ClN2O/c1-3-6-15(9(2)16)12-5-4-10(8-14)7-11(12)13/h3-5,7H,1,6H2,2H3
    • InChIKey: MLWIDMSZKIMZLY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C#N)C=CC=1N(C(C)=O)CC=C

計算された属性

  • 精确分子量: 234.0559907 g/mol
  • 同位素质量: 234.0559907 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 320
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 234.68
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 44.1

N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
N296935-500mg
N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide
207992-38-9
500mg
$ 465.00 2022-06-03
TRC
N296935-100mg
N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide
207992-38-9
100mg
$ 140.00 2022-06-03
TRC
N296935-250mg
N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide
207992-38-9
250mg
$ 295.00 2022-06-03

N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide 関連文献

N-Allyl-n-(4-cyano-2-chlorophenyl)acetamideに関する追加情報

Professional Introduction to N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide (CAS No. 207992-38-9)

N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide, a compound with the chemical formula C11H10ClN2O, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number CAS NO. 207992-38-9, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both an allyl group and a cyano-substituted phenyl ring makes it a versatile intermediate for the synthesis of more complex pharmacological agents.

The molecular structure of N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide consists of an acetamide moiety linked to a phenyl ring that is further functionalized with a cyano group at the 4-position and a chlorine atom at the 2-position. This specific arrangement of functional groups contributes to its reactivity and makes it a valuable building block in organic synthesis. The compound's ability to undergo various chemical transformations, such as nucleophilic addition and substitution reactions, enhances its utility in the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide. Researchers have been investigating its role as a precursor in the synthesis of bioactive molecules that target specific biological pathways. One area of particular interest is its application in the development of small-molecule inhibitors for enzymes involved in inflammatory and immunomodulatory processes. The compound's structural features suggest that it may interact with biological targets in a manner that could modulate inflammatory responses, making it a promising candidate for further investigation.

Moreover, the cyano group in N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide introduces a site for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. This flexibility has led to its use in the synthesis of various derivatives that exhibit enhanced pharmacological activity. For instance, modifications at the allyl position can lead to compounds with improved solubility or metabolic stability, which are crucial factors for drug development.

The acetamide moiety is another key feature of this compound, providing a polar interaction surface that can enhance binding affinity to biological targets. This has prompted researchers to explore its use in designing molecules that interact with proteins and nucleic acids. In particular, N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide has been studied as a component in libraries of compounds screened for their ability to inhibit protein-protein interactions relevant to diseases such as cancer and neurodegeneration.

Recent advancements in computational chemistry have also contributed to the understanding of N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide's behavior. Molecular modeling studies have helped elucidate its binding modes with potential targets, providing insights into how structural modifications can optimize its pharmacological properties. These computational approaches are complemented by experimental efforts, where synthetic chemists are developing new methods to access derivatives of this compound with improved efficacy and reduced toxicity.

The synthesis of N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide involves multi-step organic reactions that highlight its complexity as a molecular entity. The process typically begins with the preparation of intermediates such as 4-cyano-2-chlorobenzonitrile, which is then coupled with allylamine under appropriate conditions to form the desired product. This synthetic route exemplifies the importance of N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide as a key intermediate in pharmaceutical chemistry, bridging simple starting materials to more complex drug candidates.

In conclusion, N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide (CAS NO. 207992-38-9) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and reactivity make it a valuable tool for the synthesis of bioactive molecules targeting various disease pathways. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative therapeutic agents.

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